molecular formula C21H26N2O2 B2461528 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931961-54-5

1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B2461528
CAS No.: 931961-54-5
M. Wt: 338.451
InChI Key: GOVKXLZYSHFCQM-UHFFFAOYSA-N
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Description

1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a butanol moiety through a propyl chain substituted with a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Propyl Chain: The benzimidazole core is then alkylated with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Butanol Moiety: The final step involves the reaction of the intermediate with butanal under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The methylphenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(1-Hydroxyethyl)benzimidazole: A derivative with a hydroxyethyl group.

    4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide: A more complex derivative with additional functional groups.

Uniqueness

1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylphenoxy group and the butanol moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and novel applications.

Properties

IUPAC Name

1-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVKXLZYSHFCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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